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Compound of Interest

Compound Name:
(6-(Pyrrolidin-1-yl)pyridin-2-

yl)methanol

Cat. No.: B1291013 Get Quote

An In-depth Technical Guide on (6-(Pyrrolidin-1-
yl)pyridin-2-yl)methanol
This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential applications of the heterocyclic compound (6-(Pyrrolidin-1-yl)pyridin-2-
yl)methanol. The information is intended for researchers, scientists, and professionals

involved in drug discovery and development. While comprehensive experimental data for this

specific molecule is limited in publicly available literature, this guide consolidates known

information and provides context based on related compounds.

Chemical Structure and Identification
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is a substituted pyridine derivative. The core

structure consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-

CH₂OH) and at the 6-position with a pyrrolidin-1-yl group.

Chemical Structure:

Key Identifiers:
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Identifier Value

IUPAC Name (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol[1]

CAS Number 868755-48-0[1]

Molecular Formula C₁₀H₁₄N₂O[1]

Molecular Weight 178.23 g/mol [1]

Canonical SMILES C1CCN(C1)C2=NC=CC=C2CO[2]

InChI
InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-

9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2[1]

InChIKey INCLVFBQYYTJLC-UHFFFAOYSA-N[1]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of (6-(Pyrrolidin-1-yl)pyridin-2-
yl)methanol are not readily available in the reviewed literature. However, computational

predictions from reliable sources provide valuable insights into its characteristics.

Table of Computed Physicochemical Properties:

Property Value Source

XLogP3 0.9 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 178.110613 g/mol PubChem[1]

Topological Polar Surface Area 36.4 Å² PubChem[1]

Heavy Atom Count 13 PubChem[1]

Complexity 185 PubChem[1]
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Note: These properties are computationally predicted and have not been experimentally

verified.

Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-
yl)methanol is not described in the available scientific literature. However, a plausible synthetic

route can be proposed based on established methods for the synthesis of substituted

pyridines. A potential approach involves the nucleophilic aromatic substitution of a leaving

group on the pyridine ring with pyrrolidine, followed by or preceded by the introduction of the

hydroxymethyl group.

Hypothetical Synthetic Workflow
A possible synthetic pathway could start from 6-chloropicolinaldehyde.

6-Chloropicolinaldehyde 6-(Pyrrolidin-1-yl)picolinaldehydePyrrolidine, Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanolReducing agent (e.g., NaBH4), Solvent (e.g., Methanol)

Click to download full resolution via product page

Caption: Hypothetical two-step synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol.

Proposed Experimental Protocol
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)picolinaldehyde

To a solution of 6-chloropicolinaldehyde (1 equivalent) in a suitable solvent such as dimethyl

sulfoxide (DMSO), add pyrrolidine (1.2 equivalents) and a base such as potassium

carbonate (2 equivalents).

Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the

reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 6-(pyrrolidin-1-

yl)picolinaldehyde.

Step 2: Synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol

Dissolve 6-(pyrrolidin-1-yl)picolinaldehyde (1 equivalent) in a protic solvent like methanol.

Cool the solution to 0 °C in an ice bath.

Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

Stir the reaction mixture at room temperature and monitor its completion by TLC.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with an organic solvent like dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the

crude product.

Purify the product by column chromatography on silica gel to afford (6-(Pyrrolidin-1-
yl)pyridin-2-yl)methanol.

Characterization
The structural confirmation of the synthesized (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol would

be performed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm

the presence of the pyrrolidine, pyridine, and hydroxymethyl protons and carbons, with

chemical shifts and coupling constants consistent with the proposed structure.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak

corresponding to the molecular weight of the compound (m/z = 178.23).

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-

N stretches.

Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for (6-(Pyrrolidin-1-yl)pyridin-2-
yl)methanol, the pyrrolidine and pyridine moieties are prevalent in many biologically active

compounds. A US patent for "Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists"

suggests that compounds with a similar structural scaffold may interact with the β3 adrenergic

receptor.[2]

The β3 adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in

adipose tissue and the urinary bladder. Its activation leads to the stimulation of adenylyl

cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade

has various physiological effects, including lipolysis in fat cells and relaxation of the detrusor

muscle in the bladder.

Hypothetical Signaling Pathway
The following diagram illustrates the potential signaling pathway that could be modulated by (6-
(Pyrrolidin-1-yl)pyridin-2-yl)methanol if it acts as a β3 adrenergic receptor agonist.
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Caption: Hypothetical signaling pathway of a β3 adrenergic receptor agonist.

Conclusion
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(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is a molecule of interest due to the presence of the

biologically relevant pyrrolidine and pyridine scaffolds. While detailed experimental data is

currently lacking in the public domain, this guide provides a foundational understanding of its

structure, predicted properties, and a plausible synthetic route. The potential for this compound

to act as a β3 adrenergic receptor agonist, based on related patented structures, warrants

further investigation. Future research should focus on the synthesis, full experimental

characterization, and comprehensive biological evaluation of this compound to elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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